molecular formula C18H19N5O3S B2473089 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 901146-20-1

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2473089
CAS No.: 901146-20-1
M. Wt: 385.44
InChI Key: RHDBUFJTGRCHEE-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol . It is a part of the 1,2,4-triazole derivatives, which have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction between 4- (substituted benzylidenamino)-5- (substituted phenoxymethyl)-2H-1,2,4-triazol-3 (4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .

Scientific Research Applications

Synthesis and Structural Elucidation

Research efforts have been devoted to synthesizing a series of compounds that contain the 1,2,4-triazole ring system, due to its wide range of pharmaceutical activities. For instance, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has been reported. These compounds were synthesized by condensation reactions, and their structures were elucidated using various spectroscopic methods including H1NMR, MASS Spectra, and IR Spectra. The significance of such studies lies in the identification and development of molecules with potential antibacterial, antifungal, and antituberculosis activities, highlighting the importance of the 1,2,4-triazole ring system in drug discovery (Mahyavanshi et al., 2011).

Biological Activities

Several studies have focused on the biological activities of compounds featuring the 1,2,4-triazole ring system, including:

  • Antimicrobial Activity : Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested in vitro against various bacterial and fungal strains, showing potential as new antimicrobial agents. This underscores the significance of structural modifications on the 1,2,4-triazole backbone for enhancing biological activity (Baviskar et al., 2013).

  • Antitumor Activity : Research has also extended to the evaluation of antitumor activities of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were screened for their potential antitumor activity in vitro against a wide range of human tumor cell lines, with some showing considerable anticancer activity. Such studies contribute to the search for novel anticancer agents, highlighting the therapeutic potential of structurally diverse 1,2,4-triazole derivatives (Yurttaş et al., 2015).

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-13-8-9-15(26-2)14(10-13)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDBUFJTGRCHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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